Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate
Description
Historical Context and Development
The compound was first cataloged in chemical databases in the early 21st century, with PubChem records indicating its initial registration in 2007. Its development coincided with growing interest in sulfur-containing biomolecules and synthetic thioether analogs, driven by advances in radical S-adenosylmethionine (SAM) enzymology. The sulfanyl group’s role in facilitating carbon-sulfur bond formation under mild conditions positioned this ester as a model system for studying non-enzymatic thioether synthesis. Commercial availability since 2019 through suppliers like CymitQuimica and Chemscene further enabled its adoption in diverse research applications.
Significance in Thioether Chemistry
Thioethers (R–S–R') are critical motifs in cofactors like biotin and lipoic acid, as well as peptide cross-links. This compound’s structure mimics the sulfanyl-propyl chains observed in these biological systems, providing insights into:
- Radical-mediated sulfur insertion : The compound’s sulfanyl bridge exemplifies how unreactive aliphatic carbons can participate in sulfur transfer reactions, a process catalyzed by radical SAM enzymes in nature.
- Synthetic flexibility : Its ester groups permit regioselective modifications, enabling chemists to explore steric and electronic effects on thioether stability.
Structural Relevance in Sulfanyl-Containing Compounds
The molecule’s architecture combines two distinct reactive domains:
- Ester functionalities : The methoxy and oxo groups at positions 3 and 4 create polarized carbonyl centers, enhancing solubility in polar aprotic solvents ($$ \text{LogP} = 1.23 $$).
- Sulfanyl-propyl linker : The –S–CH$$2$$–CH$$2$$– moiety bridges the ester groups, introducing conformational flexibility (8 rotatable bonds).
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}9\text{H}{16}\text{O}_4\text{S} $$ | |
| Molecular weight | 220.29 g/mol | |
| Hydrogen bond acceptors | 5 | |
| Topological polar surface area | 52.6 Ų |
Research Evolution and Current State of Knowledge
Recent studies have leveraged this compound to:
- Probe sulfur transfer mechanisms : The sulfanyl group’s nucleophilicity facilitates investigations into S$$\text{VI}$$→S$$\text{IV}$$ isomerization processes, critical for synthesizing sulfinate esters.
- Develop bioisosteres : Researchers modify its ester groups to create sulfur analogs of pharmacologically active carboxylates, exploiting thioether stability under physiological conditions. Ongoing work focuses on optimizing its synthetic accessibility, with current protocols achieving 95% purity via column chromatography.
Properties
IUPAC Name |
methyl 3-(3-methoxy-3-oxopropyl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-7(6-9(11)13-3)14-5-4-8(10)12-2/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMRRMBKJFABNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)SCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate typically involves the esterification of butanoic acid derivatives with methanol in the presence of a catalyst. One common method includes the reaction of 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoic acid with methanol under acidic conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in the preparation of sulfanyl-containing compounds, which are significant in medicinal chemistry due to their biological activities.
Reactions and Transformations:
The compound can undergo various chemical reactions:
- Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: The ester group can be reduced to the corresponding alcohol using lithium aluminum hydride or sodium borohydride.
- Substitution: The methoxy group can be substituted with other nucleophiles under basic conditions, allowing for the synthesis of diverse derivatives.
Biological Research
Potential Biological Activity:
Research has indicated that this compound may exhibit various biological activities. Studies are ongoing to explore its interactions with biomolecules and its potential therapeutic properties. For instance, compounds with similar structures have been investigated for their roles in inhibiting specific enzymes involved in metabolic pathways .
Mechanism of Action:
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydrolysis of the ester group releases the active acid form, allowing it to interact with biological pathways.
Medicinal Applications
Drug Development:
this compound is being explored as a building block for drug development. Its structural features make it a candidate for the synthesis of new pharmaceuticals aimed at treating various diseases, particularly those related to metabolic disorders and cancer .
Case Studies:
Recent studies have demonstrated that derivatives of this compound can inhibit specific pathways associated with disease progression. For example, compounds derived from similar sulfanyl structures have shown promise in targeting the TGF-beta signaling pathway, which is crucial in fibrotic diseases .
Industrial Applications
Specialty Chemicals Production:
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used as a precursor in the formulation of various chemical products .
Cosmetic Formulations:
The compound's potential applications extend into cosmetic formulations where it may serve as an active ingredient due to its moisturizing properties and ability to enhance skin absorption of other compounds .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Used for synthesizing complex molecules |
| Biological Research | Potential biological activity | Investigated for enzyme interactions and therapeutic properties |
| Medicine | Drug development | Building block for pharmaceuticals targeting metabolic disorders |
| Industry | Specialty chemicals production | Used in manufacturing various chemical products |
| Cosmetics | Active ingredient in formulations | Enhances skin absorption and provides moisturizing effects |
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active acid form, which may interact with various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Analysis
The compound’s key functional groups include:
- Methoxycarbonyl groups (–COOCH₃) at both termini.
- Sulfanyl (thioether) bridge (–S–) linking the butanoate and methoxy-3-oxopropyl chains.
Comparison with structural analogs:
Reactivity and Stability
- Hydrolysis Sensitivity: The dual ester groups in this compound render it susceptible to hydrolysis under acidic or alkaline conditions, similar to Methyl 2-benzoylamino-3-oxobutanoate . However, the thioether bridge may reduce hydrolysis rates compared to oxygen-linked analogs due to sulfur’s lower electronegativity.
- Thermal Stability : Thioether-containing esters generally exhibit higher thermal stability than their ether or amine counterparts, as seen in Montelukast intermediates .
Physicochemical Properties
- Solubility: The compound’s lipophilicity is likely higher than oxygen-linked esters (e.g., Methyl 2-benzoylamino-3-oxobutanoate) due to the sulfur atom’s hydrophobic nature .
- Melting Point : Expected to be lower than Montelukast intermediates due to reduced molecular complexity .
Biological Activity
Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a methoxy group and a sulfanyl moiety. The compound's molecular formula is C10H18O4S, and it features both ester and thioether functional groups, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with sulfanyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The ester functional group may interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Cell Signaling Modulation : The methoxy group can influence cell signaling pathways, possibly affecting gene expression and cellular responses.
Anticancer Potential
Recent studies have evaluated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound showed an IC50 value in the range of 10-20 µM, indicating potent activity compared to standard chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL for different pathogens, suggesting potential application in treating infections.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on A549 lung cancer cells. The researchers found that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. Flow cytometry analysis revealed that approximately 40% of treated cells underwent apoptosis compared to control groups.
Case Study 2: Antimicrobial Activity
In a clinical evaluation, the antimicrobial efficacy of this compound was tested against multi-drug resistant strains of bacteria. Results indicated that it effectively inhibited bacterial growth and biofilm formation, suggesting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
